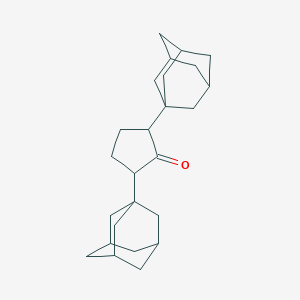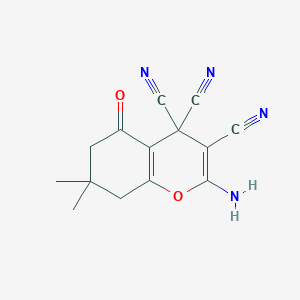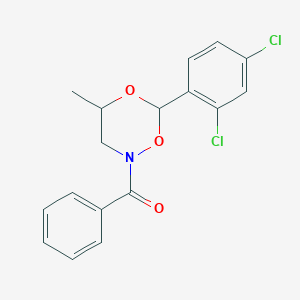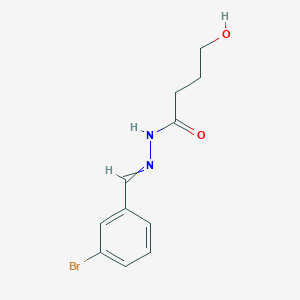![molecular formula C14H15NO2S B389659 8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline](/img/structure/B389659.png)
8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline is an organic compound that features a quinoline ring system substituted with a 1,3-dioxane moiety linked via a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline typically involves the following steps:
Formation of the 1,3-Dioxane Moiety: The 1,3-dioxane ring can be synthesized through the acetalization of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Coupling with Quinoline: The final step involves coupling the 1,3-dioxane-sulfanyl intermediate with a quinoline derivative, often through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline can undergo various chemical reactions, including:
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or viral infections.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving quinoline derivatives.
作用機序
The mechanism of action of 8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can enhance binding affinity through interactions with metal ions or thiol groups in proteins .
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with antioxidant properties.
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane: A dioxane derivative used as a precursor in organic synthesis.
Uniqueness
8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline is unique due to the combination of the quinoline ring and the 1,3-dioxane moiety linked via a sulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C14H15NO2S |
|---|---|
分子量 |
261.34g/mol |
IUPAC名 |
8-(1,3-dioxan-4-ylmethylsulfanyl)quinoline |
InChI |
InChI=1S/C14H15NO2S/c1-3-11-4-2-7-15-14(11)13(5-1)18-9-12-6-8-16-10-17-12/h1-5,7,12H,6,8-10H2 |
InChIキー |
IPHXGRCLNDAXBR-UHFFFAOYSA-N |
SMILES |
C1COCOC1CSC2=CC=CC3=C2N=CC=C3 |
正規SMILES |
C1COCOC1CSC2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-bromobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B389576.png)
![2-({2-chloro-5-nitrobenzoyl}amino)-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389577.png)

![2-{[3-(2-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B389582.png)
![1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B389583.png)
![4-(4-bromophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B389585.png)

![ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B389588.png)
![N-(4-ethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B389589.png)
![6-Amino-3-ethyl-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B389590.png)




